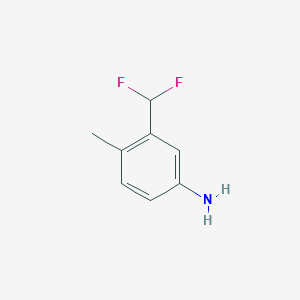

3-(Difluoromethyl)-4-methylaniline

Description

3-(Difluoromethyl)-4-methylaniline is a fluorinated aromatic amine with the molecular formula C₇H₇F₂N (molecular weight: 161.12) . It features a difluoromethyl (-CF₂H) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aniline ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The difluoromethyl group balances moderate electron-withdrawing properties with lipophilicity, while the methyl group contributes steric bulk without significantly altering electronic characteristics .

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

3-(difluoromethyl)-4-methylaniline |

InChI |

InChI=1S/C8H9F2N/c1-5-2-3-6(11)4-7(5)8(9)10/h2-4,8H,11H2,1H3 |

InChI Key |

XITJOZRWRKVMCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methylaniline typically involves the introduction of the difluoromethyl group onto an aniline precursor. One common method is the reaction of aniline derivatives with difluoromethylating agents under specific conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents or through radical pathways .

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)-4-methylaniline may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline substrate . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-(Difluoromethyl)-4-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The table below compares 3-(Difluoromethyl)-4-methylaniline with key structural analogs:

Key Observations:

Electronic Effects :

- The difluoromethyl (-CF₂H) group in the target compound is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more than a methyl (-CH₃) group. This reduces the amine's basicity compared to dimethylaniline, enhancing bioavailability in physiological environments .

- 4-Fluoro-3-trifluoromethylaniline exhibits stronger electron-withdrawing effects, which may improve metabolic stability but reduce solubility due to increased hydrophobicity .

Steric Effects: The methyl group at the 4-position provides moderate steric hindrance, which can influence binding selectivity in drug-receptor interactions.

Biological Relevance :

- Fluorinated anilines like 3-(Difluoromethyl)-4-methylaniline are preferred in drug synthesis due to fluorine's ability to enhance membrane permeability and resist oxidative metabolism .

- Compounds with heterocyclic substituents (e.g., pyrazole in 3-Fluoro-4-(4-methylpyrazol-1-yl)aniline) often exhibit improved target engagement but may face synthetic complexity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs, improving passive diffusion across biological membranes .

- Basicity : The pKa of the amine in 3-(Difluoromethyl)-4-methylaniline is lower than dimethylaniline (~4.5 vs. ~5.1), reducing protonation in physiological pH and enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorine substituents mitigate cytochrome P450-mediated oxidation, extending half-life in vivo .

Biological Activity

3-(Difluoromethyl)-4-methylaniline is an organic compound notable for its unique chemical structure, which includes a difluoromethyl group attached to a methylaniline framework. This distinct configuration contributes to its potential biological activities, particularly in antimicrobial and antifungal applications. The following sections explore the biological activity, synthesis, and mechanisms of action associated with this compound.

- Molecular Formula : C8H9F2N

- Molecular Weight : Approximately 157.16 g/mol

The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may facilitate interactions with biological membranes and enzymes, making it a candidate for drug development.

Antimicrobial and Antifungal Properties

Research indicates that 3-(Difluoromethyl)-4-methylaniline exhibits significant antimicrobial and antifungal properties. The presence of the difluoromethyl group is believed to enhance its binding affinity to various biological targets, potentially modulating biological pathways critical for therapeutic efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against a range of bacteria | |

| Antifungal | Demonstrated activity against fungal pathogens | |

| Enzyme Interaction | Modulates enzyme activity through structural binding |

The mechanism by which 3-(Difluoromethyl)-4-methylaniline exerts its biological effects is primarily through interaction with specific enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, contributing to its therapeutic potential:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Synthesis Methods

The synthesis of 3-(Difluoromethyl)-4-methylaniline typically involves introducing the difluoromethyl group onto an aniline precursor. Common methods include:

- Starting Material Preparation : An appropriate aniline derivative is selected.

- Difluoromethylation : The difluoromethyl group is introduced using reagents such as difluoromethyl sulfonium salts or other fluorinated intermediates.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological profile of compounds similar to 3-(Difluoromethyl)-4-methylaniline. For instance, research has demonstrated that structural modifications can significantly influence both metabolic stability and biological activity against parasites like Plasmodium falciparum:

- Study Findings : Modifications leading to increased aqueous solubility while maintaining lipophilicity have been shown to enhance activity against malaria parasites .

- Comparative Analysis : Compounds with similar structural features exhibited varying degrees of efficacy, highlighting the importance of functional group positioning in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.